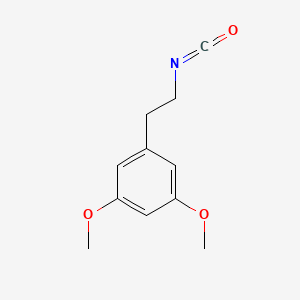

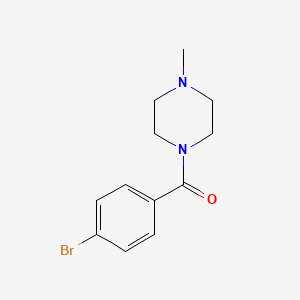

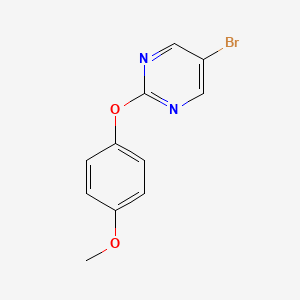

![molecular formula C8H9BrN4 B1276898 5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶-3-胺 CAS No. 42951-65-5](/img/structure/B1276898.png)

5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶-3-胺

描述

The compound 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a versatile precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of new polyheterocyclic ring systems with potential biological activities. The presence of bromine and amine functional groups in the compound allows for a range of chemical transformations, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves systematic approaches such as condensation reactions, alkylation, and cyclization. For instance, the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions, has been used to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Additionally, the compound has been utilized to create new polyheterocyclic ring systems by reacting with arylidene malononitriles, ethyl acetoacetate, and through diazotization followed by coupling reactions .

Molecular Structure Analysis

The molecular structure of derivatives of the compound has been elucidated using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of the synthesized compounds. Hirshfeld surface analysis has been used to determine intermolecular contacts, providing insights into the molecular packing and potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine allows for the formation of various heterocyclic compounds. For example, diazotization of the precursor followed by coupling with ethyl cyanoacetate has led to the formation of pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives . The bromine atom in the compound facilitates further functionalization through nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives with different substituents and heterocyclic frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds derived from 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are characterized by IR and ^1H NMR spectral techniques. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates. The in vitro antibacterial properties of the newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles have been evaluated, indicating the relevance of these compounds in medicinal chemistry .

科学研究应用

Summary of the Application

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Pyrazolo[3,4-b]pyridine derivatives, such as “5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine”, have been synthesized and evaluated for their activities to inhibit TRKA .

Methods of Application or Experimental Procedures

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .

Results or Outcomes

Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .

未来方向

The future directions in the research of this compound and its derivatives involve their potential use as TRK inhibitors . These inhibitors are important for the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .

属性

IUPAC Name |

5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPPJNGVQYLWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NNC(=C12)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408638 | |

| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

CAS RN |

42951-65-5 | |

| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)